molecular formula C25H20ClN3O2 B11153865 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol

2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol

Cat. No.: B11153865
M. Wt: 429.9 g/mol
InChI Key: KCPUKMLXYZUJKD-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol is a complex organic compound with a unique structure that combines a pyrimidine ring, a chlorophenyl group, and a vinylbenzyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Vinylbenzyl Ether Formation: The final step involves the reaction of the intermediate with vinylbenzyl chloride in the presence of a base to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of the nitro group would yield amines.

Scientific Research Applications

2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrimidine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl hydrosulfide

Uniqueness

2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol is unique due to its combination of a pyrimidine ring, a chlorophenyl group, and a vinylbenzyl ether linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H20ClN3O2

Molecular Weight

429.9 g/mol

IUPAC Name

2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-ethenylphenyl)methoxy]phenol

InChI

InChI=1S/C25H20ClN3O2/c1-2-16-3-5-17(6-4-16)15-31-20-11-12-21(23(30)13-20)24-22(14-28-25(27)29-24)18-7-9-19(26)10-8-18/h2-14,30H,1,15H2,(H2,27,28,29)

InChI Key

KCPUKMLXYZUJKD-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)N)O

Origin of Product

United States

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